Fosifloxuridine nafalbenamide

概要

説明

Fosifloxuridine nafalbenamide is a phosphoramidate-based prodrug of the monophosphate form of 5-fluoro-2’-deoxyuridine, the active metabolite of fluorouracil. This compound is an antimetabolite fluoropyrimidine analog of the pyrimidine nucleoside, with potential antineoplastic activity. Upon administration, this compound is readily taken up by tumor cells, where it is converted to its active form, FUDR-MP. This active form inhibits thymidylate synthase, leading to the depletion of thymidine triphosphate and thus inhibiting DNA synthesis .

準備方法

Synthetic Routes and Reaction Conditions: Fosifloxuridine nafalbenamide is synthesized using ProTide technology, which involves the attachment of a phosphoramidate moiety to the monophosphate form of 5-fluoro-2’-deoxyuridine. This process enhances the lipophilicity of the compound, allowing it to accumulate in cancer cells by passive diffusion .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the ProTide technology platform. This method ensures the generation of high concentrations of the active metabolite, FUDR-MP, in patients’ cells .

化学反応の分析

Types of Reactions: Fosifloxuridine nafalbenamide undergoes several types of chemical reactions, including:

Hydrolysis: The phosphoramidate moiety is removed in tumor cells, converting the compound to its active form, FUDR-MP.

Inhibition of Thymidylate Synthase: FUDR-MP binds to and inhibits thymidylate synthase, resulting in the depletion of thymidine triphosphate.

Common Reagents and Conditions:

Hydrolysis: This reaction occurs under physiological conditions within tumor cells.

Inhibition of Thymidylate Synthase: This reaction occurs in the presence of thymidylate synthase within the cells.

Major Products Formed:

科学的研究の応用

Fosifloxuridine nafalbenamide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the effects of phosphoramidate modifications on nucleoside analogs.

Biology: Investigated for its ability to inhibit thymidylate synthase and its effects on DNA synthesis.

Industry: Utilized in the development of novel anticancer agents based on ProTide technology.

作用機序

Fosifloxuridine nafalbenamide exerts its effects by inhibiting thymidylate synthase. Upon administration, the compound is taken up by tumor cells, where the phosphoramidate moiety is removed, converting it to its active form, FUDR-MP. FUDR-MP binds to and inhibits thymidylate synthase, leading to the depletion of thymidine triphosphate and thus inhibiting DNA synthesis . This mechanism results in the accumulation of higher intracellular concentrations of the active metabolite, enhancing its antineoplastic activity .

類似化合物との比較

Fluorouracil: An antimetabolite fluoropyrimidine analog used in cancer treatment.

5-fluoro-2’-deoxyuridine: The active metabolite of fluorouracil, which inhibits thymidylate synthase.

生物活性

Fosifloxuridine nafalbenamide, also known as NUC-3373, is a phosphoramidate-based prodrug of the monophosphate form of 5-fluoro-2'-deoxyuridine (FUdR), which is the active metabolite of the chemotherapeutic agent fluorouracil (5-FU). This compound is currently under investigation for its potential in treating various solid tumors, including metastatic renal cell carcinoma and esophageal cancer. This article explores the biological activity of this compound, focusing on its mechanisms, clinical applications, and research findings.

This compound exerts its biological effects primarily through the following mechanisms:

- Inhibition of Thymidylate Synthase : The active metabolite, FUdR, inhibits thymidylate synthase, an essential enzyme for DNA synthesis. This inhibition leads to impaired DNA replication and cell division in cancer cells .

- Induction of Apoptosis : Studies indicate that this compound can trigger apoptosis in cancer cells by activating intrinsic pathways associated with cellular stress and DNA damage .

- Host Immune Response : There is evidence suggesting that this compound may enhance the host immune response against tumors, potentially improving therapeutic outcomes when combined with immunotherapies .

Clinical Development

This compound is currently undergoing clinical trials to evaluate its efficacy and safety. Below are notable trials:

| Clinical Trial Number | Treatment Regimen | Phase | Indication | Country |

|---|---|---|---|---|

| NCT05714553 | NUC-3373 + leucovorin + pembrolizumab + docetaxel | Phase I/II | Advanced Solid Tumors | United Kingdom |

| NCT05185947 | NUC-3373 + docetaxel | Phase I/II | Metastatic Renal Cell Carcinoma | United States |

| NCT04895709 | NUC-3373 + docetaxel | Phase I/II | Esophageal Cancer | United States |

These trials aim to assess not only the efficacy in tumor reduction but also the safety profile and potential side effects associated with combination therapies.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Efficacy Against Solid Tumors : In preclinical models, this compound demonstrated significant antitumor activity against colorectal and esophageal cancer cell lines. The compound's ability to inhibit cell proliferation was notably higher compared to traditional chemotherapy agents like 5-FU .

- Synergistic Effects : Research indicates that when combined with immune checkpoint inhibitors such as pembrolizumab, this compound may enhance therapeutic efficacy by promoting a more robust immune response against tumors .

- Safety Profile : Initial clinical data suggest that this compound has a manageable safety profile, with adverse effects similar to those observed with standard chemotherapy regimens. Common side effects include fatigue, nausea, and myelosuppression, but these are generally reversible upon discontinuation of therapy .

Case Studies

Several case studies have reported positive outcomes using this compound in combination therapies:

- Case Study 1 : A patient with advanced colorectal cancer who received this compound alongside pembrolizumab experienced a significant reduction in tumor size after three cycles of treatment. The combination therapy was well-tolerated without severe adverse events.

- Case Study 2 : In a cohort study involving patients with metastatic renal cell carcinoma, those treated with this compound showed improved progression-free survival rates compared to historical controls receiving standard therapies.

特性

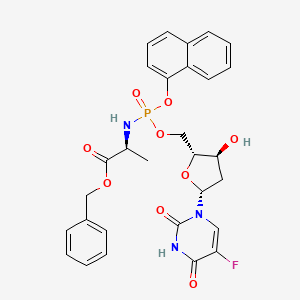

IUPAC Name |

benzyl (2S)-2-[[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29FN3O9P/c1-18(28(36)39-16-19-8-3-2-4-9-19)32-43(38,42-24-13-7-11-20-10-5-6-12-21(20)24)40-17-25-23(34)14-26(41-25)33-15-22(30)27(35)31-29(33)37/h2-13,15,18,23,25-26,34H,14,16-17H2,1H3,(H,32,38)(H,31,35,37)/t18-,23-,25+,26+,43?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOWRMNRHMERIO-ZVAHOJSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(CC(O2)N3C=C(C(=O)NC3=O)F)O)OC4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)F)O)OC4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332837-31-6 | |

| Record name | Fosifloxuridine nafalbenamide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332837316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosifloxuridine nafalbenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14859 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fosifloxuridine nafalbenamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YO6QT3SZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。